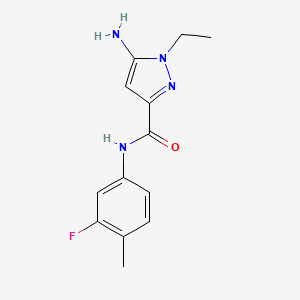
5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide” is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group, an ethyl group, a fluoro-methylphenyl group, and a carboxamide group attached to the pyrazole ring. Compounds like this are often studied for their potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide” typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the amino group: This step may involve the nitration of the pyrazole ring followed by reduction to introduce the amino group.
Attachment of the ethyl group: This can be done through alkylation reactions using ethyl halides.
Attachment of the fluoro-methylphenyl group:
Formation of the carboxamide group: This can be achieved through the reaction of the pyrazole derivative with an appropriate amine and a carboxylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the fluoro group to a hydrogen atom.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Nitroso or nitro derivatives.
Reduction products: Amines or de-fluorinated derivatives.
Substitution products: Halogenated or nucleophile-substituted derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine
Drug Development:
Diagnostics: Use in the development of diagnostic agents for imaging or biomarker detection.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Applications in the synthesis of new polymers with desired properties.
作用机制
The mechanism of action of “5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific pathways.
相似化合物的比较
Similar Compounds
5-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide: Similar structure but lacks the fluoro group.
5-amino-1-ethyl-N-(3-chloro-4-methylphenyl)-1H-pyrazole-3-carboxamide: Similar structure but has a chloro group instead of a fluoro group.
5-amino-1-ethyl-N-(3-fluoro-4-ethylphenyl)-1H-pyrazole-3-carboxamide: Similar structure but has an ethyl group instead of a methyl group.
Uniqueness
The presence of the fluoro group in “5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide” can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
属性
IUPAC Name |
5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O/c1-3-18-12(15)7-11(17-18)13(19)16-9-5-4-8(2)10(14)6-9/h4-7H,3,15H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBRHJDECFOKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=CC(=C(C=C2)C)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














